molecular formula C13H8FN3O2 B8380370 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No. B8380370
M. Wt: 257.22 g/mol
InChI Key: KTVVMHXSQVEZHE-UHFFFAOYSA-N
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Patent
US07709468B2

Procedure details

A mixture of 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid (Preparation #C.1, 18.9 g, 66.1 mmol) and 1M of hydrogen chloride in water (500 mL) was heated to about 100° C. for about 2 h. The reaction mixture was cooled to ambient temperature and solid Na2CO3 (50.0 g) was added cautiously portion-wise to raise the pH to about 8-9. The resulting brown solid was collected washing with water (4×80 mL). The product in the filtrate was extracted with EtOAc (3×200 mL). In addition the solid was dissolved in EtOAc (1 L) and filtered from insoluble material. The combined organic extracts were washed with water (3×200 mL) and brine (150 mL), then dried over Na2SO4, filtered and concentrated under reduced pressure to yield a brown solid. The solid was stirred with Et2O (8×150 mL); the insoluble solid was filtered each time until no product remained in the insoluble material. The Et2O was evaporated to yield a brown solid, which was dissolved in EtOAc (25 mL) and purified by silica chromatography using the EtOAc as eluent to yield an orange/brown solid (5.12 g, 34.8%): LC/MS (Table 1, Method g) Rt=2.10 min; MS m/z: 214.1 (M+H)+.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
34.8%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[C:15](C(O)=O)=[N:14][CH:13]=[CH:12][N:11]3[CH:19]=2)=[CH:4][CH:3]=1.Cl.C([O-])([O-])=O.[Na+].[Na+].CCOCC>O.CCOC(C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]=[C:10]3[CH:15]=[N:14][CH:13]=[CH:12][N:11]3[CH:19]=2)=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C2N(C=CN=C2C(=O)O)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH to about 8-9
CUSTOM
Type
CUSTOM
Details
The resulting brown solid was collected
WASH
Type
WASH
Details
washing with water (4×80 mL)
EXTRACTION
Type
EXTRACTION
Details
The product in the filtrate was extracted with EtOAc (3×200 mL)
ADDITION
Type
ADDITION
Details
In addition the solid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in EtOAc (1 L)
FILTRATION
Type
FILTRATION
Details
filtered from insoluble material
WASH
Type
WASH
Details
The combined organic extracts were washed with water (3×200 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
FILTRATION
Type
FILTRATION
Details
the insoluble solid was filtered each time until no product
CUSTOM
Type
CUSTOM
Details
The Et2O was evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown solid, which
CUSTOM
Type
CUSTOM
Details
purified by silica chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1N=C2N(C=CN=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: PERCENTYIELD 34.8%
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.